Sodium4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

Description

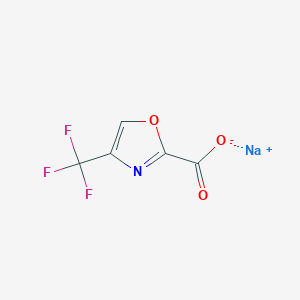

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a trifluoromethyl group at position 4 and a carboxylate group at position 2, stabilized by a sodium counterion . Its synthesis likely involves saponification of ester precursors, as seen in analogous compounds (e.g., ethyl esters hydrolyzed to carboxylates using NaOH) .

Properties

Molecular Formula |

C5HF3NNaO3 |

|---|---|

Molecular Weight |

203.05 g/mol |

IUPAC Name |

sodium;4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C5H2F3NO3.Na/c6-5(7,8)2-1-12-3(9-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |

InChI Key |

KNUFQDJZRGIFJU-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(N=C(O1)C(=O)[O-])C(F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Van Leusen Reaction Using TosMIC and Trifluoromethyl Aldehydes

One of the most established methods for synthesizing 1,3-oxazoles is the van Leusen reaction, which involves the reaction of TosMIC with aldehydes under basic conditions.

- Procedure : TosMIC is reacted with 4-(trifluoromethyl)benzaldehyde or related trifluoromethyl-substituted aldehydes in a polar aprotic solvent such as acetonitrile or methanol.

- Conditions : Basic conditions are provided by sodium hydride or potassium carbonate, and the reaction is often accelerated by microwave irradiation.

- Outcome : This reaction affords 5-aryl-1,3-oxazoles bearing the trifluoromethyl group at the 4-position.

- Post-reaction modification : The oxazole intermediate is then subjected to carboxylation or hydrolysis to introduce the carboxylate group at the 2-position.

- Conversion to sodium salt : Neutralization with sodium hydroxide yields the sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate.

This approach is supported by literature reporting successful synthesis of trifluoromethyl-substituted oxazoles with high yields and purity using microwave-assisted van Leusen reactions.

Cyclization of N-Arylcarboxamide Intermediates

An alternative method involves the synthesis of N-arylcarboxamide intermediates followed by cyclization to form the oxazole ring.

- Synthesis of intermediates : Benzoyl chloride and ethyl isocyanide are reacted to form N,5-diaryl-4,5-dihydrooxazole-4-carboxamide intermediates.

- Oxidation and cyclization : These intermediates are then oxidized to the corresponding 1,3-oxazoles.

- Incorporation of trifluoromethyl group : The trifluoromethyl substituent is introduced either via the aryl group or by using trifluoromethylated starting materials.

- Final step : Hydrolysis or saponification converts the ester or amide groups into the carboxylate, followed by neutralization with sodium base to form the sodium salt.

This method allows for structural diversity and functional group tolerance, enabling the preparation of various substituted oxazoles including trifluoromethyl derivatives.

Direct Synthesis from Fluorinated Sulfinates

Recent advances in organosulfur chemistry have shown that sodium sulfinates can be used as building blocks for fluorinated heterocycles.

- Preparation of trifluoromethyl sulfinates : These are synthesized via oxidation of trifluoromethyl thiols or mercaptans using oxidants like m-chloroperbenzoic acid (m-CPBA).

- Coupling reactions : The trifluoromethyl sulfinates are then reacted with suitable electrophiles or heterocyclic precursors under metal catalysis (e.g., iron(III) salts) to form C–S or C–N bonds, facilitating the assembly of trifluoromethyl-substituted oxazoles.

- Purification : The products are isolated by extraction and purified by silica gel chromatography.

- Conversion to sodium salt : Final neutralization yields the sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate.

This method is advantageous for scalability and purity, as fluorinated sulfinates are stable white solids amenable to gram-scale synthesis.

Reaction Conditions and Optimization

The preparation of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has been optimized under various conditions as summarized below:

| Method | Solvent | Base/Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Van Leusen reaction | Acetonitrile | K2CO3 / NaH | Microwave, 80–100°C | 30 min–2 h | 70–85 | Microwave accelerates reaction |

| N-Arylcarboxamide cyclization | Dichloromethane | m-CPBA (oxidant), FeCl3 | RT to 50°C | 6–12 h | 60–75 | Oxidative cyclization step |

| Sulfinate coupling | CH2Cl2 / MeCN | Fe(NO3)3·9H2O, Na2CO3 | 25–50°C | 3–12 h | 65–90 | Photochemical or thermal |

These conditions are derived from experimental data optimizing yield and purity while minimizing side reactions.

Purification and Characterization

- Purification : After reaction completion, the mixture is diluted with water and extracted with organic solvents such as dichloromethane or ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization : The purified sodium salt is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR confirm the trifluoromethyl substitution and oxazole ring integrity.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Infrared Spectroscopy (FTIR) : Confirms carboxylate and heterocyclic functional groups.

- Elemental Analysis : Verifies purity and composition.

Summary Table of Preparation Routes

| Route | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Van Leusen reaction | TosMIC, trifluoromethyl aldehyde | Cyclization | High yield, microwave-assisted | Requires microwave equipment |

| N-Arylcarboxamide cyclization | Benzoyl chloride, ethyl isocyanide | Oxidative cyclization | Structural diversity | Multi-step, moderate yield |

| Sulfinate coupling | Trifluoromethyl sulfinates, Fe salts | Metal-catalyzed coupling | Scalable, stable intermediates | Requires metal catalysts |

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution can introduce various substituents into the oxazole ring .

Scientific Research Applications

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its stability and bioavailability.

Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation

Mechanism of Action

The mechanism of action of Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate and related compounds:

Key Comparative Analysis

Solubility and Polarity

- The sodium carboxylate derivative exhibits superior water solubility due to its ionic nature, making it advantageous for aqueous formulations .

- Ethyl and methyl esters (e.g., ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate) are lipophilic, favoring organic-phase reactions . Carboxylic acids (e.g., 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid) have intermediate solubility, dependent on pH .

Reactivity and Stability

- The trifluoromethyl group enhances metabolic stability and electron-deficient character, facilitating nucleophilic aromatic substitution in halogenated analogs (e.g., methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate) .

- Carboxylate salts resist hydrolysis under basic conditions, whereas esters undergo saponification to acids or salts, as demonstrated in pyrimidine carboxylate synthesis .

Biological Activity

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate contains an oxazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , and it exhibits unique reactivity due to the presence of both the carboxylate and oxazole functionalities.

The mechanism of action for sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves interactions with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its entry into cells and interaction with proteins and enzymes. This can lead to modulation of various biological pathways, potentially impacting cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that derivatives of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate exhibit notable antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various pathogens:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate | 10.03 - 54.58 | Candida albicans, Aspergillus niger |

| Reference Drug (Ampicillin) | 0.8 - 3.2 | Various bacterial strains |

The compound demonstrated effectiveness against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the compound's potential as an anticancer agent. The MTT assay revealed that sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate exhibited no significant cytotoxicity at concentrations up to 100 µM after 24 hours of incubation in human breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines . This suggests that while the compound is non-toxic at these concentrations, further studies are needed to explore its efficacy in cancer treatment.

Case Studies

- Cell Imaging Studies : Recent studies using confocal laser scanning microscopy (CLSM) demonstrated that derivatives of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can effectively enter cells and localize within specific organelles. This property is beneficial for developing targeted drug delivery systems .

- Antiprotozoal Activity : Another research study highlighted the antiprotozoal activity of oxazole derivatives, including sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate. The compound showed promising results against protozoan parasites, suggesting potential applications in treating diseases like malaria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The sodium salt is typically synthesized via hydrolysis of the corresponding ethyl ester under basic conditions. For example, saponification using sodium hydroxide in ethanol/water mixtures at room temperature is a common approach (as seen in trifluoromethylpyrimidine carboxylate synthesis) . Cyclization of precursors like 2-(trifluoromethyl)oxazole derivatives with carboxylating agents under controlled pH and temperature is another route . Key factors include solvent polarity (e.g., ethanol/water), stoichiometry of the base (e.g., NaOH), and reaction time, which must be optimized to avoid side reactions (e.g., decarboxylation).

Q. What analytical techniques are critical for characterizing Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the structure, particularly the trifluoromethyl group’s chemical shift (~-60 ppm in ¹⁹F NMR) . Mass spectrometry (MS) with electrospray ionization (ESI) detects the molecular ion peak ([M+H]⁺ or [M-Na]⁻). High-resolution X-ray crystallography (using programs like SHELXL ) resolves bond angles and lattice parameters, critical for verifying the carboxylate group’s coordination with sodium.

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the oxazole ring, enhancing reactivity at the 2-position carboxylate. This is demonstrated in coupling reactions with aryl halides under palladium catalysis . However, steric hindrance from the CF₃ group can reduce accessibility, necessitating bulky ligands (e.g., XPhos) or elevated temperatures to improve yields.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR/MS data often arise from residual solvents, tautomerism, or counterion interactions. For example, sodium coordination can shift carboxylate proton signals in D₂O. To address this:

- Use deuterated solvents and suppress water signals in NMR.

- Perform MS/MS fragmentation to distinguish isobaric impurities.

- Cross-validate with X-ray crystallography to confirm the absence of polymorphic variations .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the oxazole ring and carboxylate group, predicting binding affinities to enzymes like cyclooxygenase-2 . Molecular dynamics (MD) simulations (using AMBER or GROMACS) assess solvation effects and sodium ion mobility in aqueous environments, which are critical for pharmacokinetic studies.

Q. What challenges arise in crystallizing Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate, and how are they mitigated?

- Methodological Answer : The hygroscopic nature of the sodium salt complicates crystal growth. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.